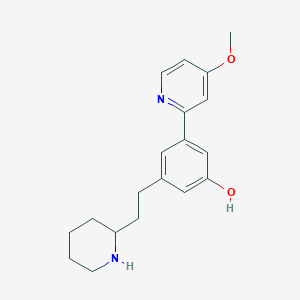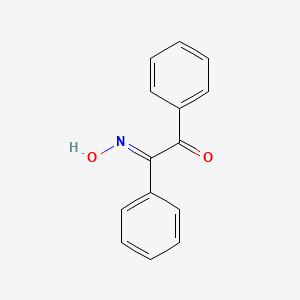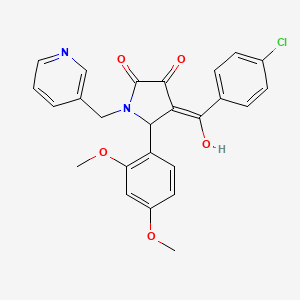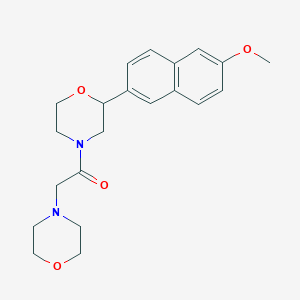
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPPE is a phenolic compound that has a pyridine ring and a piperidine ring in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is not fully understood. However, it has been proposed that 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals and reduce oxidative stress in the body. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also been found to inhibit the production of pro-inflammatory cytokines and chemokines and reduce inflammation in the body. Furthermore, 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is also soluble in both organic and aqueous solvents, making it easy to use in various experiments. However, there are some limitations to using 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in lab experiments. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Therefore, caution should be exercised when using 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in lab experiments.
未来方向
There are several future directions for research on 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol. One area of research is to further investigate its mechanism of action and identify its target proteins. Another area of research is to study the pharmacokinetics and toxicity of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in vivo. Additionally, more studies are needed to investigate the potential therapeutic applications of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol in the treatment of various diseases. Overall, 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has shown great potential as a pharmacological agent, and further research is needed to fully understand its properties and potential applications.
合成方法
The synthesis of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been achieved using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol. This method involves the reaction of 4-methoxypyridine-2-boronic acid with 5-bromo-2-(piperidin-2-yl)ethylphenol in the presence of a palladium catalyst and a base. The reaction leads to the formation of 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol as the final product.
科学研究应用
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol has also shown potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
3-(4-methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-7-9-21-19(13-18)15-10-14(11-17(22)12-15)5-6-16-4-2-3-8-20-16/h7,9-13,16,20,22H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZOHVAXIAMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxypyridin-2-yl)-5-(2-piperidin-2-ylethyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)

![2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)
![N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5495791.png)

![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5495808.png)
![2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B5495811.png)
![1-ethyl-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5495819.png)
